molecular formula C11H22N4O2S B2756594 Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate CAS No. 1897880-15-7

Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate

Cat. No.: B2756594
CAS No.: 1897880-15-7
M. Wt: 274.38
InChI Key: ZIVQBGXYQMDGMF-UHFFFAOYSA-N
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Description

Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a thiourea (aminocarbamothioyl) substituent. The Boc group is widely used in organic synthesis to protect amine functionalities, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(aminocarbamothioylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2S/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)13-9(18)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVQBGXYQMDGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation
One of the primary applications of tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce the degradation of specific proteins within cells, offering a novel approach to drug discovery. The compound acts as a semi-flexible linker that connects a ligand for a target protein to an E3 ligase ligand, facilitating the formation of a ternary complex that promotes ubiquitination and subsequent degradation of the target protein .

Structure-Activity Relationship Studies
Research has indicated that the rigidity of the linker region, influenced by compounds like tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate, can significantly affect the three-dimensional orientation of PROTACs. This orientation is crucial for optimizing drug-like properties and enhancing the efficacy of these degraders .

Anticancer Research

Cytotoxicity Studies
The compound has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, derivatives containing piperidine structures have demonstrated significant apoptotic activity in hypopharyngeal tumor cells. Such studies suggest that tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate could be a valuable candidate in developing new anticancer agents .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve modulation of critical signaling pathways associated with cell proliferation and survival. Research indicates that piperidine derivatives can inhibit key enzymes and receptors involved in cancer progression, thereby enhancing their potential as therapeutic agents .

Immunomodulation

Enhancing Immune Responses
Recent studies have explored the immunomodulatory effects of piperidine derivatives, including tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate. These compounds have been shown to enhance the activity of immune cells, such as splenocytes, against tumor cells by inhibiting the PD-1/PD-L1 pathway. This suggests their potential role as immunotherapeutic agents in cancer treatment .

Case Study 1: PROTAC Development

A study focused on developing new PROTACs using tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate as a linker demonstrated its effectiveness in degrading specific oncogenic proteins. The study highlighted how variations in linker length and flexibility could impact degradation efficiency and selectivity.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation observed at nanomolar concentrations, underscoring its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on synthetic efficiency, substituent effects, and physicochemical properties.

Physicochemical and Functional Properties

  • Stability : Boc-protected piperidines are stable under basic conditions but susceptible to acidic deprotection (e.g., HCl/MeOH, as in ). Thiourea derivatives may exhibit reduced stability under oxidative conditions compared to urea analogs .

Key Research Findings

Yield Optimization : Boc-protected piperidines generally achieve higher yields (e.g., 97% in ) compared to bulkier substituents like pyrimido-oxazine (54–72% in ), suggesting that steric hindrance impacts reaction efficiency .

Functional Group Compatibility : The thiourea moiety’s reactivity may limit its use in metal-catalyzed reactions, whereas urea or acetylated analogs are more versatile in cross-coupling or cyclization reactions .

Biological Activity

Tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate (CAS No. 87120-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate can be described by its molecular formula C11H20N3O2SC_{11}H_{20}N_3O_2S and molecular weight of approximately 248.36 g/mol. The compound features a piperidine ring, which is a common scaffold in many bioactive molecules.

Synthesis

The synthesis of tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with various thiocarbonyl compounds under controlled conditions. For instance, one method reported a yield of 91% by reacting the compound in pyridine with methanesulfonyl chloride at room temperature for 16 hours .

The biological activity of this compound has been linked to its ability to modulate various signaling pathways, particularly those involved in inflammation and cell death:

  • NLRP3 Inhibition : Recent studies suggest that derivatives of piperidine-based compounds can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. Tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate may exhibit similar properties, potentially reducing IL-1β release in macrophages .

In Vitro Studies

In vitro evaluations have shown that compounds with similar structures can prevent pyroptosis, a form of programmed cell death associated with inflammation. For instance, certain derivatives demonstrated a concentration-dependent inhibition of IL-1β release, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

  • Anti-inflammatory Activity : A study highlighted that compounds derived from piperidine scaffolds could significantly reduce markers of inflammation in human macrophages when tested at concentrations ranging from 0.1 to 50 µM. The most effective compounds achieved over 35% inhibition of pyroptotic cell death .
  • Structural Modulation : Research into structural modifications has revealed that slight changes in the chemical structure can lead to substantial differences in biological activity. For example, removing certain functional groups reduced anti-pyroptotic activity, demonstrating the importance of specific molecular features for biological efficacy .
  • Safety and Toxicity : Preliminary toxicity assessments indicate that while these compounds show promise as therapeutic agents, careful evaluation is necessary to ensure safety profiles are acceptable for further development .

Comparative Analysis

To better understand the potential applications of tert-butyl 4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate, a comparison with other related compounds is useful:

Compound NameCAS No.Biological Activity
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate871115-32-1Anti-inflammatory properties
Tert-butyl 4-(carbamoylamino)piperidine-1-carboxylate646071-42-3NLRP3 inflammasome inhibition
Tert-butyl 4-(aminooxy)piperidine-1-carboxylate24729482Potential neuroprotective effects

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